molecular formula C11H13ClN2O3S B2787428 3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide CAS No. 1252495-04-7

3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide

Cat. No.: B2787428
CAS No.: 1252495-04-7
M. Wt: 288.75
InChI Key: HTYLOSLTGKJDCY-UHFFFAOYSA-N
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Description

3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with a chloro group and a sulfonamide group, which is further connected to a pyrrolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3-chlorobenzenesulfonyl chloride with 1-methyl-5-oxopyrrolidine in the presence of a base such as triethylamine.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation: The pyrrolidinone moiety can be oxidized to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of oxidized pyrrolidinone derivatives.

Scientific Research Applications

3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential antibacterial and antifungal agents.

    Biological Studies: It serves as a probe to study enzyme inhibition and protein interactions.

    Chemical Synthesis: It is utilized in the synthesis of more complex organic molecules for various applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects. The pyrrolidinone moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1-methyl-2-oxopyrrolidin-3-yl)benzene-1-sulfonamide
  • 3-chloro-N-(1-methyl-5-oxopyrrolidin-2-yl)benzene-1-sulfonamide
  • 3-chloro-N-(1-methyl-5-oxopyrrolidin-4-yl)benzene-1-sulfonamide

Uniqueness

The unique structural features of 3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide, such as the specific positioning of the chloro and sulfonamide groups, contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-14-7-9(6-11(14)15)13-18(16,17)10-4-2-3-8(12)5-10/h2-5,9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYLOSLTGKJDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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